1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the N-acetylglycyl and phenylamino groups. Common reagents used in these reactions include acyl chlorides, amines, and protecting groups to ensure selective reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or acyl positions, allowing for the introduction of different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide include other substituted cyclohexanecarboxamides and N-acylated amino acids These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(N-(2-acetamidoacetyl)anilino)-N-(4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-18-11-13-20(14-12-18)26-23(30)24(15-7-4-8-16-24)27(21-9-5-3-6-10-21)22(29)17-25-19(2)28/h3,5-6,9-14H,4,7-8,15-17H2,1-2H3,(H,25,28)(H,26,30) |
InChI Key |
IQGWDYRGSDDVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CNC(=O)C |
Origin of Product |
United States |
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